An In-depth Technical Guide to 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
An In-depth Technical Guide to 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a key intermediate in synthetic organic chemistry. This document details its characteristics, synthesis, and reactivity, offering valuable insights for its application in research and development, particularly in the synthesis of novel therapeutic agents.
Core Chemical Properties
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is a halogenated ketone featuring a thiophene ring, a common scaffold in medicinal chemistry. Its bifunctional nature, with a reactive α-bromo ketone moiety, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds.
Physicochemical Data
The key physicochemical properties of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrClOS | |
| Molecular Weight | 239.51 g/mol | |
| CAS Number | 57731-17-6 | [] |
| Appearance | Solid | [] |
| Melting Point | 72-75 °C | [] |
| Boiling Point | 309.2 °C at 760 mmHg | [] |
| Purity | Typically ≥95% | [] |
| Storage Temperature | 4 °C | [] |
| InChI Key | YIKFQMAUWNYCHK-UHFFFAOYSA-N | [] |
| Canonical SMILES | C1=C(C(=O)CBr)SC=C1Cl |
Synthesis and Experimental Protocols
The primary route for the synthesis of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is through the α-bromination of its precursor, 1-(5-chlorothiophen-2-yl)ethanone. Below is a detailed experimental protocol for this transformation.
Experimental Protocol: α-Bromination of 1-(5-chlorothiophen-2-yl)ethanone
This protocol is adapted from established methods for the α-bromination of substituted acetophenones.
Materials:
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1-(5-chlorothiophen-2-yl)ethanone
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Bromine (Br₂)
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Diethyl ether (anhydrous)
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Water
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Saturated brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(5-chlorothiophen-2-yl)ethanone in anhydrous diethyl ether.
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Cool the solution to 0 °C using an ice bath.
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Slowly add a solution of bromine in diethyl ether dropwise to the cooled solution with constant stirring.
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After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the addition of water.
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Transfer the mixture to a separatory funnel and extract the organic phase.
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Wash the organic layer sequentially with water and a saturated brine solution.
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Dry the organic phase over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone.
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The crude product can be further purified by recrystallization or column chromatography.
Logical Workflow for Synthesis and Purification
Caption: A schematic overview of the synthesis and purification workflow for 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone.
Spectroscopic Data
While detailed, publicly available spectra for 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone are limited, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds. Certified analytical data can be obtained from commercial suppliers.
| Technique | Expected Characteristics |
| ¹H NMR | A singlet for the methylene protons (CH₂Br) adjacent to the carbonyl group, and two doublets in the aromatic region corresponding to the protons on the thiophene ring. |
| ¹³C NMR | A signal for the carbonyl carbon, a signal for the carbon of the CH₂Br group, and four signals in the aromatic region for the carbons of the thiophene ring. |
| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, and absorption bands corresponding to C-H, C-C, C-S, C-Cl, and C-Br bonds. |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine. Fragmentation would likely involve the loss of Br, CO, and cleavage of the thiophene ring. |
Reactivity and Applications in Drug Development
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is a valuable electrophilic building block. The α-bromo ketone functionality is highly reactive towards a variety of nucleophiles, making it a key starting material for the synthesis of numerous heterocyclic systems.
Key Reactions:
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Hantzsch Thiazole Synthesis: Reaction with thioamides to form substituted thiazoles, a common motif in pharmacologically active molecules.
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Substitution Reactions: The bromine atom is a good leaving group and can be readily displaced by various nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities.
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Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.
The reactivity of this compound makes it an important intermediate in the synthesis of compounds with potential biological activities. The thiophene ring itself is a privileged scaffold in drug discovery, known to be present in a number of approved drugs. The ability to further functionalize the molecule via the α-bromo ketone moiety allows for the creation of libraries of novel compounds for screening in drug development programs.
General Reactivity Pathway
Caption: Common reaction pathways for 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone with various nucleophiles.
Safety Information
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is classified as a corrosive substance.
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Signal Word: Danger[]
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Hazard Statement: H314 - Causes severe skin burns and eye damage[]
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GHS Pictogram: GHS05 (Corrosion)[]
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.



